molecular formula C9H7Li B12580027 Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide CAS No. 498565-48-3

Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide

Cat. No.: B12580027
CAS No.: 498565-48-3
M. Wt: 122.1 g/mol
InChI Key: LZLDTVDFPLIZDU-UHFFFAOYSA-N
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Description

Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide is a key synthetic intermediate in the preparation of strained cyclooctyne compounds, such as Bicyclo[6.1.0]nonyne (BCN) derivatives . These BCN scaffolds are pivotal in the field of bioorthogonal chemistry, where they enable selective chemical reactions in biological systems without interfering with native biochemical processes . The most prominent application is in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free "click" reaction used for labeling biomolecules, developing diagnostic agents, and creating targeted therapies . The lithium salt offers a reactive handle for further functionalization, allowing researchers to develop novel BCN-based probes and linkers. While the related BCN-acid has been shown to form stable amide-bonded conjugates that are valuable for applications requiring superior stability in cellular environments , specific properties and kinetics for derivatives of this lithium salt should be verified experimentally. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

498565-48-3

Molecular Formula

C9H7Li

Molecular Weight

122.1 g/mol

InChI

InChI=1S/C9H7.Li/c1-2-4-6-9-7-8(9)5-3-1;/h1-7H;/q-1;+1

InChI Key

LZLDTVDFPLIZDU-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH-]1C2=C1C=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide typically involves the reaction of bicyclo[6.1.0]nona-1(8),2,4,6-tetraene with an organolithium reagent. The reaction is usually carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions often include low temperatures to stabilize the intermediate products and ensure a high yield of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide involves its ability to act as a nucleophile in various chemical reactions. The compound’s bicyclic structure provides unique reactivity, allowing it to participate in a range of reactions with different molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Key Differences :

  • Unsaturation: The lithium derivative has four conjugated double bonds, contrasting with the mono- or di-unsaturated systems in compounds. This conjugation likely imparts aromaticity or antiaromaticity, altering its stability and reactivity compared to non-conjugated analogs.
  • Synthetic Routes: Compounds like bicyclo[6.1.0]non-4-ene are synthesized via cycloaddition or catalytic rearrangements (e.g., Fe(CO)₄) , whereas the lithium salt may require deprotonation of a precursor with a strong base (e.g., LDA or organolithium reagents).
  • Reactivity : The lithium salt’s anionic charge and conjugation make it a stronger nucleophile and base compared to neutral bicyclo compounds, which primarily undergo thermal or catalytic rearrangements .

Spectroscopic and Stability Profiles

  • IR Spectroscopy: Neutral bicyclo compounds (e.g., non-4-ene) show strong C-H stretches near 3065 cm⁻¹ , while the lithium derivative’s conjugated system may exhibit shifted or additional peaks due to electron delocalization.
  • NMR Spectroscopy : Neutral bicyclo compounds display distinct alkene proton signals (δ 5.6–5.8) , whereas the lithium salt’s aromatic/antiaromatic system would likely show deshielded protons or a diamagnetic ring current effect.
  • Thermal Stability: Neutral bicyclo compounds (e.g., non-2-ene) are stable under inert conditions but rearrange under catalysis . The lithium salt, however, is expected to be air- and moisture-sensitive due to its ionic nature.

Research Findings and Implications

  • Catalytic Rearrangements: Fe(CO)₄ catalyzes the isomerization of bicyclo[6.1.0]non-4-ene to non-2-ene , suggesting that the lithium salt’s reactivity could be harnessed for analogous transformations in aromatic systems.
  • Synthetic Utility: The high yield (87%) of bicyclo[6.1.0]nonane via hydrogenation highlights the feasibility of modifying bicyclo frameworks, which may guide functionalization strategies for the lithium derivative.
  • Further studies are needed to explore its electronic structure and applications.

Biological Activity

Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide is an organolithium compound notable for its unique bicyclic structure and significant reactivity. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C9_9H7_7Li
  • Molecular Weight : 122.1 g/mol
  • CAS Number : 498565-48-3
  • InChI Key : LZLDTVDFPLIZDU-UHFFFAOYSA-N

The compound's structure contributes to its biological reactivity, allowing it to function as a nucleophile in various chemical reactions, which is essential for its biological applications.

This compound acts primarily through its nucleophilic properties. The bicyclic framework facilitates interactions with electrophilic sites in biological molecules, leading to various biochemical transformations. This reactivity can be harnessed in bioorthogonal chemistry, where selective reactions occur without interfering with native biological processes.

Biological Applications

  • Organic Synthesis :
    The compound is utilized as a reagent in organic synthesis, particularly for constructing complex bicyclic structures that are pivotal in pharmaceutical development.
  • Bioorthogonal Chemistry :
    Its ability to undergo selective reactions makes it valuable for labeling biomolecules in live cells, aiding in the study of cellular processes and drug delivery systems.
  • Potential Therapeutic Uses :
    Preliminary studies suggest that this compound may exhibit neuroprotective properties, similar to other lithium compounds known for mood stabilization and neuroprotection.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of lithium compounds on neuronal cell lines exposed to oxidative stress. This compound demonstrated a significant reduction in cell death compared to controls, suggesting potential therapeutic implications for neurodegenerative diseases.

Case Study 2: Bioorthogonal Applications

Research highlighted the use of this compound in bioorthogonal labeling techniques. The compound's reactivity with specific biomolecules allowed for successful tracking of cellular processes without disrupting normal functions.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityApplications
This compoundC9_9H7_7LiNeuroprotective; Bioorthogonal reactionsOrganic synthesis; Drug delivery
Lithium carbonateC3_3H7_7LiO3_3Mood stabilizationBipolar disorder treatment
Lithium chlorideLiClAntidepressant effectsMood stabilization

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